Galactostatin Bisulfite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

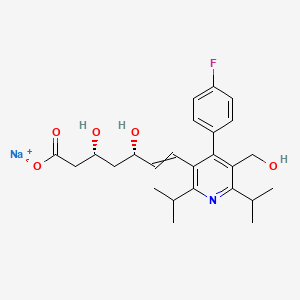

Galactostatin bisulfite (GBS) is an important biomolecule with a wide range of applications in scientific research. It is a highly versatile compound that has been used in various fields, including biochemistry, biophysics, molecular biology, and pharmacology. GBS has a unique structure and properties that make it ideal for a variety of applications.

Applications De Recherche Scientifique

Inhibition of β-Galactosidases

Galactostatin Bisulfite is known to inhibit the activity of β-galactosidases . In a study, two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .

Food Processing Industry

β-galactosidases, which can be inhibited by Galactostatin Bisulfite, play a crucial role in the food processing industry . They catalyze the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites by breaking the β-D-galactosidic linkages .

Production of Galactosylated Products

Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . This enzyme has applications in the production of galactosylated products such as galacto-oligosaccharides (GOS) .

4. Removal of Lactose from Milk Products One of the main applications of β-galactosidases is the removal of lactose from milk products . This is particularly beneficial for lactose-intolerant people .

Production of Prebiotics

Galacto-oligosaccharides (GOS), which can be produced by β-galactosidases, are one of the important human prebiotics . Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.

6. Research on Enzyme Structure and Function Galactostatin Bisulfite can be used in research to study the structure and function of β-galactosidases . For example, it was used in a study to characterize the active form of the β-galactosidase WspA1 .

Mécanisme D'action

Target of Action

Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .

Mode of Action

Galactostatin Bisulfite interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .

Biochemical Pathways

The primary biochemical pathway affected by Galactostatin Bisulfite is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by Galactostatin Bisulfite disrupts these processes.

Pharmacokinetics

It’s known that galactostatin bisulfite was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .

Result of Action

The primary molecular effect of Galactostatin Bisulfite is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .

Action Environment

It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media

Propriétés

IUPAC Name |

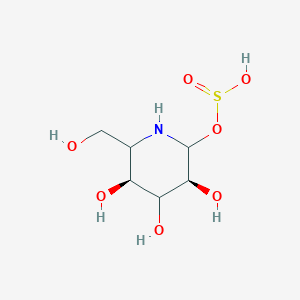

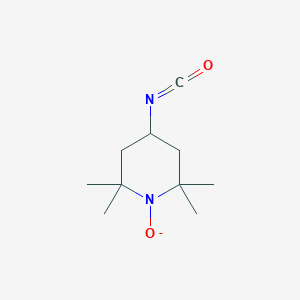

[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDHIKHLAMWHE-ZNUJPQJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galactostatin Bisulfite | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

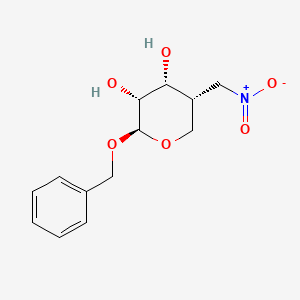

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

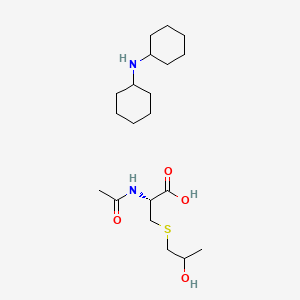

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

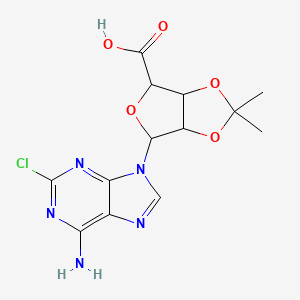

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)